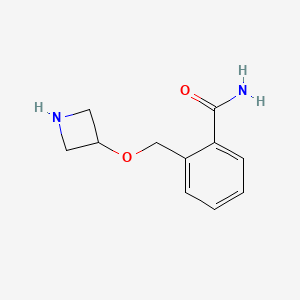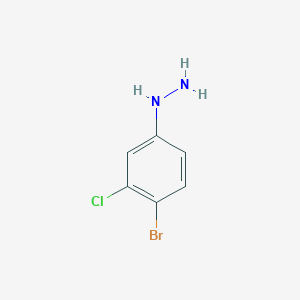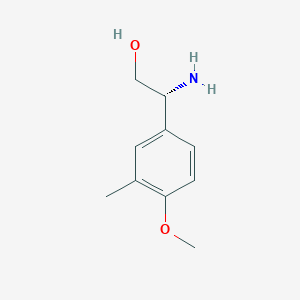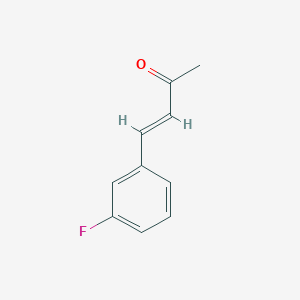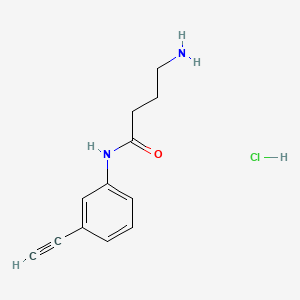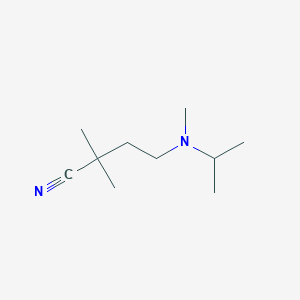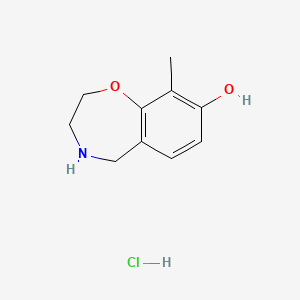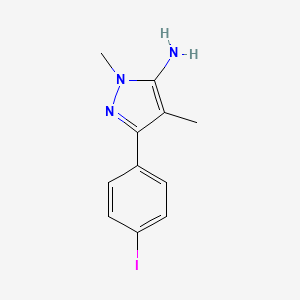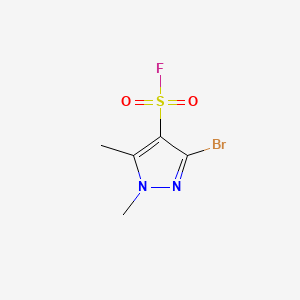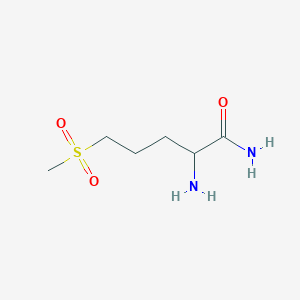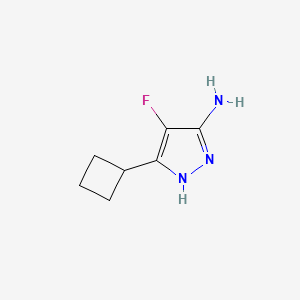![molecular formula C6H11NO3S B13618829 7-Oxa-1-thia-2-azaspiro[4.4]nonane 1,1-dioxide](/img/structure/B13618829.png)
7-Oxa-1-thia-2-azaspiro[4.4]nonane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-oxa-1lambda6-thia-2-azaspiro[44]nonane-1,1-dione is a spirocyclic compound characterized by a unique structure that includes oxygen, sulfur, and nitrogen atoms within its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-oxa-1lambda6-thia-2-azaspiro[4.4]nonane-1,1-dione typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method includes the use of radical chemistry to construct the spiro-heterocycle . The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the desired product.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
7-oxa-1lambda6-thia-2-azaspiro[4.4]nonane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Applications De Recherche Scientifique
7-oxa-1lambda6-thia-2-azaspiro[4.4]nonane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-oxa-1lambda6-thia-2-azaspiro[4.4]nonane-1,1-dione involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
7-oxa-1lambda6-thia-2-azaspiro[4.4]nonane-1,1-dione is unique due to the presence of an oxygen atom in its spirocyclic ring system, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this feature.
Propriétés
Formule moléculaire |
C6H11NO3S |
|---|---|
Poids moléculaire |
177.22 g/mol |
Nom IUPAC |
7-oxa-1λ6-thia-2-azaspiro[4.4]nonane 1,1-dioxide |
InChI |
InChI=1S/C6H11NO3S/c8-11(9)6(1-3-7-11)2-4-10-5-6/h7H,1-5H2 |
Clé InChI |
DLWZUVSSRMFTFT-UHFFFAOYSA-N |
SMILES canonique |
C1CNS(=O)(=O)C12CCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


